

Labeling oligonucleotides with Cy7.5 for *in situ* hybridization

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Compound of Interest

Compound Name: Cy7.5

Cat. No.: B3287522

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An Application Note and Protocol for Labeling Oligonucleotides with **Cy7.5** for *in situ* Hybridization

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular and tissue context. The choice of fluorescent label is critical for the sensitivity and resolution of this method. **Cy7.5**, a near-infrared (NIR) cyanine dye, offers significant advantages for ISH applications, including reduced autofluorescence from biological samples, deeper tissue penetration of excitation and emission light, and minimal phototoxicity. This application note provides a detailed protocol for the labeling of oligonucleotides with **Cy7.5** and their subsequent use in *in situ* hybridization experiments. The protocols and data presented are intended for researchers, scientists, and professionals in drug development.

Principle of Cy7.5 Labeling

The most common method for labeling oligonucleotides with cyanine dyes involves the use of an amine-modified oligonucleotide and an N-hydroxysuccinimide (NHS) ester-activated dye. The amine group on the oligonucleotide reacts with the NHS ester of the **Cy7.5** dye to form a stable amide bond. This process is efficient and results in a covalently labeled probe suitable for ISH.

Materials and Reagents

Reagent	Supplier	Catalog Number
Amine-modified Oligonucleotide	Various	Custom Order
Cy7.5 NHS Ester	Various	e.g., Lumiprobe, AAT Bioquest
Nuclease-free Water	Various	e.g., Thermo Fisher Scientific
0.2 M Sodium Bicarbonate Buffer (pH 8.5)	In-house preparation	-
3 M Sodium Acetate (pH 5.2)	Various	e.g., Sigma-Aldrich
100% Ethanol	Various	e.g., Sigma-Aldrich
70% Ethanol	In-house preparation	-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)	In-house preparation	-
HPLC-grade Acetonitrile	Various	e.g., Fisher Scientific
Triethylammonium Acetate (TEAA) Buffer	Various	e.g., Sigma-Aldrich

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with Cy7.5 NHS Ester

This protocol outlines the steps for the covalent attachment of **Cy7.5** NHS ester to an amine-modified oligonucleotide.

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- Dye Preparation: Immediately before use, dissolve the **Cy7.5** NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

- Labeling Reaction:

- In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 80 µL of 0.2 M sodium bicarbonate buffer (pH 8.5).
- Add 10 µL of the 10 mg/mL **Cy7.5** NHS ester solution to the oligonucleotide mixture. This represents an approximate 10-fold molar excess of the dye.
- Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

- Purification of the Labeled Oligonucleotide: The labeled oligonucleotide must be purified to remove unconjugated dye. This is typically achieved through ethanol precipitation or high-performance liquid chromatography (HPLC).

- Ethanol Precipitation:

- Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the labeling reaction.
- Incubate at -20°C for at least 1 hour.
- Centrifuge at 12,000 x g for 30 minutes at 4°C.
- Carefully discard the supernatant, which contains the unreacted dye.
- Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.
- Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.
- Resuspend the labeled oligonucleotide in an appropriate volume of TE buffer.

- HPLC Purification (for higher purity):

- Use a reverse-phase C18 column.
- Set up a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer.

- The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the **Cy7.5** dye.
- Collect the fractions corresponding to the labeled oligonucleotide peak.
- Lyophilize the collected fractions to obtain the purified, labeled probe.
- Quantification and Quality Control:
 - Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 750 nm (for **Cy7.5**).
 - The concentration of the oligonucleotide can be calculated using its extinction coefficient.
 - The degree of labeling (DOL) can be determined using the following formula: $DOL = (A_{max\ of\ dye} \times \epsilon_{oligo}) / (A_{260_corrected} \times \epsilon_{dye})$ where A_{max} is the absorbance at the dye's maximum wavelength, $A_{260_corrected}$ is the absorbance at 260 nm corrected for the dye's contribution, and ϵ is the molar extinction coefficient.
 - Store the labeled oligonucleotide at -20°C in the dark.

Protocol 2: In situ Hybridization with Cy7.5-Labeled Probes

This protocol provides a general framework for using the **Cy7.5**-labeled probes for ISH on tissue sections or cultured cells. Optimization of probe concentration, hybridization temperature, and wash conditions may be required.

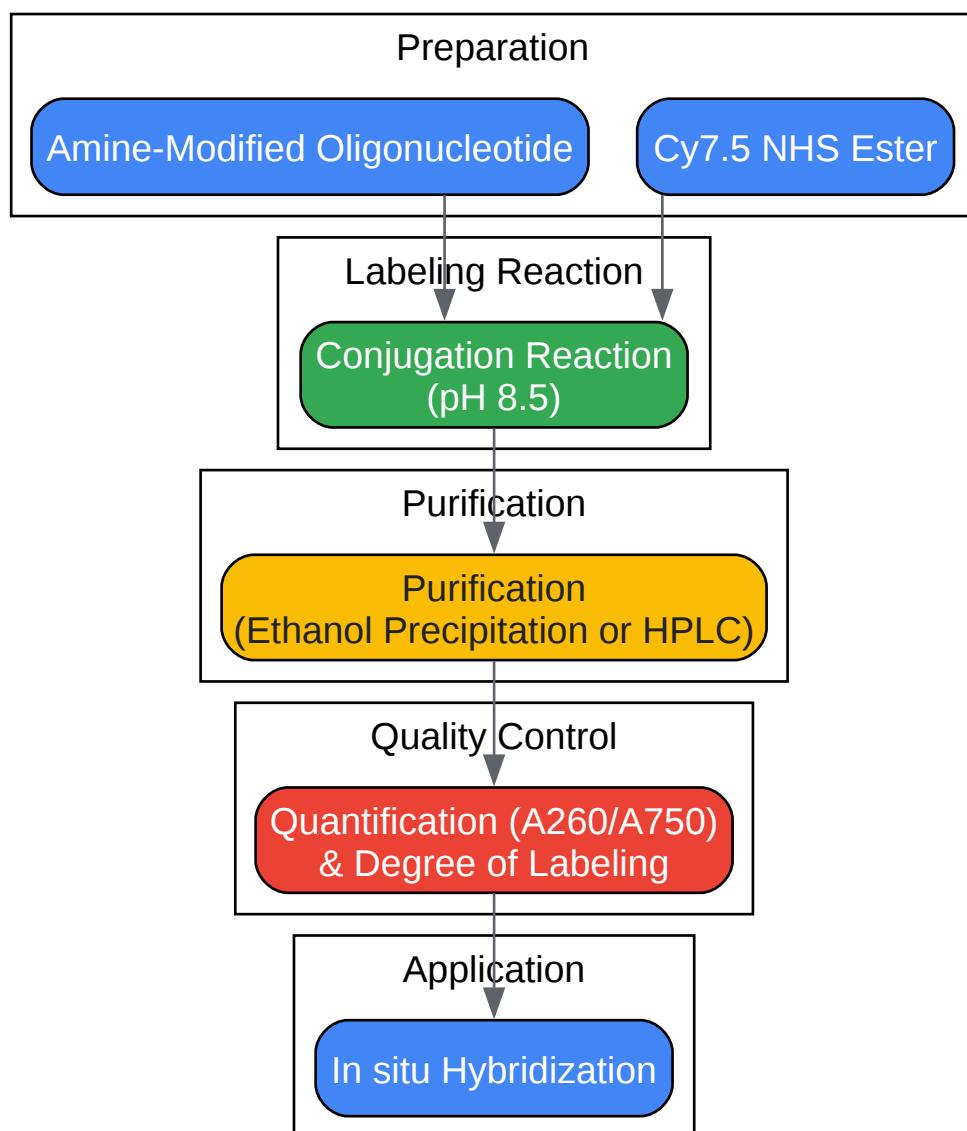
- Sample Preparation:
 - For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) sections.
 - For cultured cells: Fix cells with 4% paraformaldehyde.
- Permeabilization: Treat samples with proteinase K to improve probe penetration. The concentration and incubation time should be optimized for the specific sample type.

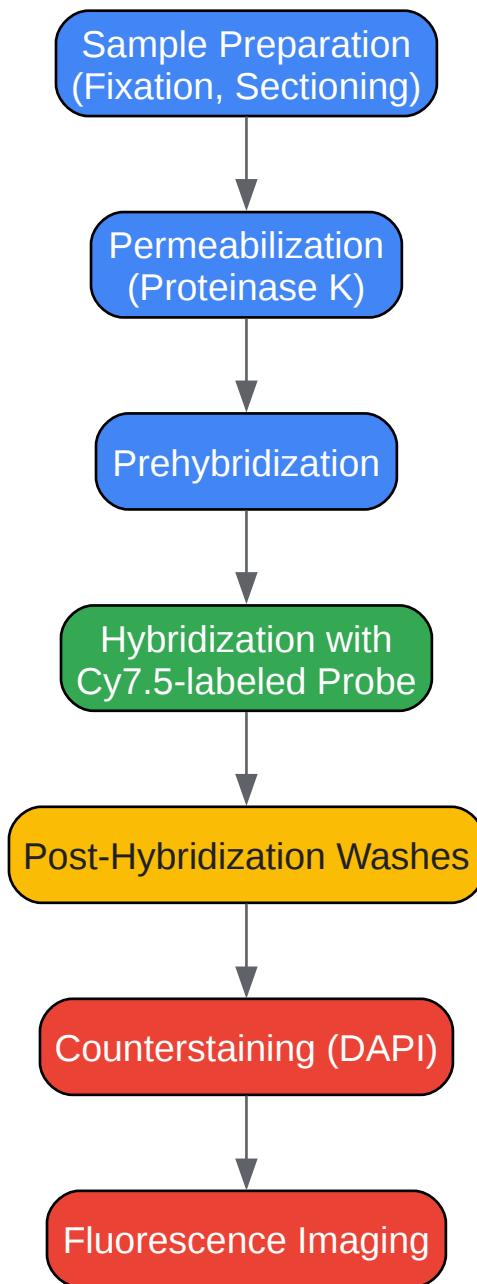
- Prehybridization: Incubate the samples in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature. This step helps to block non-specific binding sites.
- Hybridization:
 - Dilute the **Cy7.5**-labeled oligonucleotide probe in the hybridization buffer to the desired concentration (typically in the range of 1-10 ng/µL).
 - Denature the probe and the target nucleic acids by heating the samples to 75-85°C for 5-10 minutes.
 - Incubate the samples with the probe solution overnight at the optimal hybridization temperature (e.g., 37-42°C) in a humidified chamber.
- Post-Hybridization Washes:
 - Perform a series of stringent washes to remove unbound and non-specifically bound probes.
 - Typical wash solutions include saline-sodium citrate (SSC) buffer at varying concentrations and temperatures.
- Counterstaining and Mounting:
 - Counterstain the nuclei with a suitable dye such as DAPI.
 - Mount the samples with an anti-fade mounting medium.
- Imaging:
 - Visualize the **Cy7.5** signal using a fluorescence microscope or an imaging system equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission: ~750/776 nm).

Data Presentation

Parameter	Value	Notes
Oligonucleotide Concentration (Initial)	1 mM	-
Cy7.5 NHS Ester Concentration	10 mg/mL	-
Molar Ratio (Dye:Oligo)	~10:1	Can be optimized for desired DOL
Labeling Reaction Time	2-4 hours (RT) or Overnight (4°C)	-
Purification Method	Ethanol Precipitation or HPLC	HPLC provides higher purity
Typical Degree of Labeling (DOL)	0.8 - 1.2	Represents the average number of dye molecules per oligonucleotide
Excitation Maximum (Cy7.5)	~750 nm	-
Emission Maximum (Cy7.5)	~776 nm	-
Hybridization Probe Concentration	1-10 ng/µL	To be optimized for specific application
Hybridization Temperature	37-42°C	Dependent on probe sequence and length

Visualizations





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